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Compound of Interest

Compound Name: (R)-BAY1238097

Cat. No.: B10800627

Introduction

(R)-BAY1238097 is the R-enantiomer of the potent and selective Bromodomain and Extra-
Terminal (BET) domain inhibitor, BAY1238097. BET proteins, including BRD2, BRD3, BRDA4,
and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.
They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting
transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET
protein function has been implicated in the pathogenesis of various diseases, including cancer.

BAY 1238097, the more active S-enantiomer, has demonstrated significant anti-proliferative
activity in various cancer models, particularly in hematological malignancies such as acute
myeloid leukemia (AML), multiple myeloma (MM), and lymphoma. Its mechanism of action
involves the competitive binding to the acetyl-lysine binding pockets of BET bromodomains,
which displaces them from chromatin. This leads to the downregulation of key oncogenes,
most notably c-Myc, and subsequent cell cycle arrest and apoptosis in cancer cells. While (R)-
BAY1238097 is consistently reported as the less active isomer, this guide will focus on the well-
characterized properties of the active enantiomer, BAY1238097, to provide a comprehensive
understanding of the therapeutic potential of this chemical scaffold.

Mechanism of Action

BAY 1238097 exerts its therapeutic effects by disrupting the interaction between BET proteins
and acetylated histones.[1] This inhibition of a fundamental process in gene regulation leads to
a cascade of downstream effects that ultimately hinder cancer cell proliferation and survival.
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The primary mechanism involves:

o Competitive Binding: BAY1238097 binds to the bromodomains of BET proteins, primarily
BRD4, competing with their natural ligands, the acetylated lysine residues of histone tails.[1]

e Chromatin Displacement: This competitive binding displaces BET proteins from chromatin,
preventing the recruitment of the transcriptional machinery necessary for the expression of
target genes.

» Downregulation of Oncogenes: A key consequence of BET protein displacement is the
transcriptional repression of critical oncogenes, with c-Myc being a primary target.[2]

« Induction of Apoptosis and Cell Cycle Arrest: The downregulation of c-Myc and other pro-
proliferative genes leads to the induction of apoptosis and cell cycle arrest in cancer cells.
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Quantitative Data

The following tables summarize the in vitro and in vivo activity of the potent enantiomer,
BAY1238097. It is important to note that (R)-BAY1238097 is expected to exhibit significantly
lower activity in these assays.

Table 1: In Vitro Inhibitory Activity of BAY1238097
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Assay Type Target IC50 (nM) Reference
BET BRD4

TR-FRET _ <100 [2]
Bromodomain 1

NanoBRET BRD4:H4 Interaction 63 [2]

NanoBRET BRD3:H4 Interaction 609 [2]

NanoBRET BRD2:H4 Interaction 2430 [2]

Table 2: Anti-proliferative Activity of BAY1238097 in Cancer Cell Lines

Cancer Type Cell Line Median IC50 (nM) Reference

Lymphoma Panel of cell lines 70 - 208 [3]

Table 3: In Vivo Efficacy of BAY1238097 in Xenograft Models

Cancer Model Animal Model Dosage TIC (%)* Reference

AML (THP-1,

Not Specified 15 mg/kg, dail 13-20 2
MOLM-13, KG-1) P 9’a y 2]

MM (MOLP-8) Not Specified 15 mg/kg, daily 3 [2]

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x
100

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of inhibitors to BET bromodomains.

Principle: TR-FRET technology is based on the transfer of energy between a donor fluorophore
(e.g., Europium chelate) and an acceptor fluorophore (e.g., APC) when they are in close
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proximity. In this assay, a BET bromodomain is tagged with the donor and a histone-derived
acetylated peptide is tagged with the acceptor. Binding of the two partners brings the
fluorophores close, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading
to a decrease in the FRET signal.

Protocol:
o Reagent Preparation:

o Prepare a 2X solution of Europium-labeled BET bromodomain (e.g., BRD4) in assay
buffer.

o Prepare a 2X solution of APC-labeled acetylated histone peptide in assay buffer.

o Prepare serial dilutions of BAY1238097 in assay buffer.

o Assay Procedure (384-well plate format):

[¢]

Add 5 pL of the inhibitor dilution to each well.

[e]

Add 5 pL of the 2X BET bromodomain solution to each well.

o

Incubate for 15-30 minutes at room temperature.

[¢]

Add 10 pL of the 2X acetylated peptide solution to each well.

[¢]

Incubate for 60 minutes at room temperature, protected from light.
o Data Acquisition:

o Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and
emission at ~620 nm (Europium) and ~665 nm (APC).

o Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
o Data Analysis:

o Plot the TR-FRET ratio against the inhibitor concentration.
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o Determine the IC50 value using a non-linear regression analysis.

NanoBRET™ Cellular Assay

This assay measures the engagement of BET inhibitors with their targets within living cells.

Principle: The NanoBRET™ assay utilizes a NanoLuc® luciferase-tagged BET protein (energy
donor) and a fluorescently labeled histone (energy acceptor). When the BET protein binds to
the histone within the cell, energy is transferred from the luciferase to the fluorophore,
generating a BRET signal. A cell-permeable inhibitor like BAY1238097 will compete with the
histone for binding to the BET protein, leading to a decrease in the BRET signal.

Protocol:
o Cell Preparation:

o Co-transfect cells (e.g., HEK293T) with plasmids encoding the NanoLuc®-BET fusion
protein and a HaloTag®-histone fusion protein.

o Culture the transfected cells for 24-48 hours.

o Assay Procedure (96-well plate format):

[¢]

Harvest and resuspend the cells in Opti-MEM.

[e]

Add the cell suspension to the wells of a white 96-well plate.

[e]

Add the HaloTag® ligand (the fluorescent acceptor) to the cells and incubate.

Add serial dilutions of BAY1238097 to the wells.

o

Add the NanoBRET™ substrate to initiate the luciferase reaction.

[¢]

o Data Acquisition:

o Immediately read the plate on a luminometer capable of measuring filtered luminescence
at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).

o Data Analysis:
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o Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission).

o Plot the ratio against the inhibitor concentration to determine the cellular IC50.
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In Vivo Xenograft Model (AML)

This protocol outlines a general procedure for evaluating the in vivo efficacy of BET inhibitors in

an AML xenograft model.

Protocol:
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Cell Culture:

o Culture human AML cell lines (e.g., MOLM-13, THP-1) under standard conditions.
Animal Model:

o Use immunodeficient mice (e.g., NOD/SCID or NSG).

Tumor Implantation:

o Subcutaneously inject a suspension of AML cells (e.g., 5-10 x 10”6 cells) in a suitable
medium (e.g., Matrigel) into the flank of each mouse.

Tumor Growth and Randomization:
o Monitor tumor growth regularly using calipers.

o When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

Drug Administration:

o Prepare a formulation of BAY1238097 suitable for oral administration (e.g., in a vehicle of
0.5% methylcellulose).

o Administer the drug or vehicle to the respective groups at the specified dose and schedule
(e.g., 15 mg/kg, daily).

Efficacy Evaluation:
o Measure tumor volume and body weight regularly throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic biomarker analysis).

Data Analysis:
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o Calculate the tumor growth inhibition (TGI) or the T/C ratio to determine the efficacy of the
treatment.

Conclusion

(R)-BAY1238097 is the less active enantiomer of the potent and selective BET inhibitor,
BAY1238097. The active enantiomer has demonstrated significant preclinical activity against
various cancers, particularly hematological malignancies, by disrupting the BET protein-histone
interaction and downregulating key oncogenes like c-Myc. The data presented in this guide
highlight the therapeutic potential of this chemical scaffold and provide a foundation for further
research and development. While the focus has been on the more active enantiomer,
understanding the properties of both enantiomers is crucial for a complete pharmacological
profile. Further studies are warranted to fully elucidate the specific contributions, if any, of the
(R)-enantiomer to the overall activity and safety profile of the racemic mixture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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